Iganidipine - 119687-33-1

Iganidipine

Catalog Number: EVT-368216
CAS Number: 119687-33-1
Molecular Formula: C28H38N4O6
Molecular Weight: 526.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iganidipine is an organic molecular entity.
Overview

Iganidipine is a novel compound belonging to the class of dihydropyridine calcium channel blockers. It is primarily utilized in the treatment of hypertension and is noted for its ability to enhance blood flow in ocular tissues. Iganidipine functions by inhibiting calcium ion influx through voltage-gated calcium channels, which leads to vasodilation and reduced vascular resistance.

Source

Iganidipine was developed as part of a series of compounds aimed at improving the pharmacological effects of existing calcium channel blockers. Its synthesis and characterization have been documented in various scientific studies, highlighting its potential therapeutic applications.

Classification
  • Type: Calcium Channel Blocker
  • Chemical Class: Dihydropyridines
  • Therapeutic Use: Antihypertensive agent
Synthesis Analysis

Iganidipine can be synthesized through several methods, primarily involving the condensation of appropriate precursors under specific conditions. The synthesis typically involves the following steps:

  1. Starting Materials: The synthesis begins with 1,4-dihydropyridine derivatives, which are reacted with various aryl aldehydes.
  2. Catalysis: Lewis acids or microwave-assisted techniques may be employed to enhance reaction rates and yields.
  3. Purification: The final product is purified using methods such as recrystallization or chromatography.

Technical details indicate that optimized conditions can significantly improve yield and purity, with reported yields ranging from 80% to over 95% depending on the method used.

Molecular Structure Analysis

Iganidipine has a complex molecular structure characterized by a dihydropyridine ring system.

  • Molecular Formula: C20_{20}H22_{22}N2_{2}O4_{4}
  • Molecular Weight: Approximately 354.4 g/mol

The structural features include:

  • A dihydropyridine core
  • Aromatic substituents that influence its pharmacological properties

Structural Data

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformation and spatial arrangement.

Chemical Reactions Analysis

Iganidipine undergoes various chemical reactions typical of dihydropyridine derivatives:

  1. Hydrolysis: In aqueous environments, it can hydrolyze to form more polar metabolites.
  2. Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.
  3. Complexation: It may form complexes with metal ions, which can influence its pharmacological activity.

These reactions are crucial for understanding its stability and interactions within biological systems.

Mechanism of Action

The mechanism of action for Iganidipine involves:

  1. Calcium Channel Blockade: By binding to the L-type calcium channels in vascular smooth muscle cells, Iganidipine inhibits calcium influx.
  2. Vasodilation: This blockade leads to relaxation of smooth muscles, resulting in vasodilation and decreased blood pressure.
  3. Increased Blood Flow: Particularly in ocular tissues, enhancing perfusion and potentially benefiting conditions like glaucoma.

Data from pharmacological studies indicate a significant reduction in vascular resistance upon administration of Iganidipine.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Iganidipine is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa values suggest it exists predominantly in its ionized form at physiological pH, influencing its absorption and distribution.

Relevant analyses include thermal stability assessments and solubility studies that inform formulation strategies for pharmaceutical applications.

Applications

Iganidipine's primary application lies in its use as an antihypertensive agent. Beyond this, research is exploring additional applications:

  • Ocular Therapies: Its ability to enhance blood flow makes it a candidate for treating ocular diseases such as glaucoma.
  • Research Tool: Utilized in experimental models to study calcium signaling pathways and vascular dynamics.

The ongoing investigation into its pharmacokinetics and pharmacodynamics continues to reveal potential new therapeutic avenues for Iganidipine beyond hypertension management.

Introduction to Iganidipine

Historical Context of Calcium Channel Blockers in Cardiovascular Pharmacology

Calcium channel blockers represent a cornerstone in cardiovascular therapeutics, originating from the seminal work of Sidney Ringer in 1883, who identified calcium’s role in muscle contraction [1]. The modern era of calcium channel blockers began in the 1960s when pharmaceutical companies screened molecules for coronary vasodilatory effects. Bayer AG developed the first dihydropyridine (nifedipine) in 1981, followed by Knoll AG’s phenylalkylamine verapamil and Tanabe’s benzothiazepine diltiazem [1] [7]. These early agents targeted L-type voltage-operated calcium channels, reducing calcium influx in vascular smooth muscle and myocardium [1].

Table 1: Generations of Dihydropyridine Calcium Channel Blockers

GenerationCharacteristicsRepresentative Agents
FirstShort-acting; rapid onset; reflex tachycardiaNifedipine, Nicardipine
SecondExtended-release; reduced sympathetic excitationFelodipine, Benidipine
ThirdLong half-life; vascular selectivityAmlodipine, Azelnidipine
FourthHigh lipophilicity; tissue-specific effectsLercanidipine, Iganidipine

By the 2000s, research shifted toward tissue selectivity and pharmacokinetic optimization. Third-generation agents like amlodipine (1990) offered prolonged half-lives (30–50 hours), mitigating fluctuations in blood pressure control [7] [10]. Fourth-generation dihydropyridines, including Iganidipine (developed in the early 2000s), integrated dual-channel blockade (L/N-type) and enhanced solubility profiles to address limitations of earlier analogs [7] [9].

Discovery and Classification of Iganidipine as a Dihydropyridine Derivative

Iganidipine emerged from systematic efforts to overcome the hydrophobicity and vascular-selectivity limitations of early dihydropyridines. Its discovery involved modifying the dihydropyridine core to incorporate polar substituents while preserving calcium channel affinity [4] [9]. Chemically, it is classified as a 1,4-dihydropyridine derivative, sharing the core structure of nifedipine but distinguished by unique ester substitutions and a cyclic amine side chain [9].

A critical innovation was Iganidipine’s dual L/N-type calcium channel blockade. Traditional dihydropyridines (e.g., nifedipine) selectively inhibit L-type channels in vascular smooth muscle. In contrast, Iganidipine additionally blocks neuronal N-type channels, which regulate norepinephrine release from sympathetic nerve endings [7] [10]. This dual mechanism reduces peripheral vascular resistance without triggering compensatory tachycardia—a significant advantage over first-generation agents [7].

Key Structural Features Enabling Classification:

  • Dihydropyridine Ring: Essential for calcium channel binding.
  • Ortho-Nitro Phenyl Group: Enhances redox stability and membrane interaction.
  • Carboxylate Esters with Tertiary Amines: Improve water solubility and tissue penetration [4] [9].

Structural Uniqueness: Water Solubility and Pharmacokinetic Advantages

Iganidipine’s molecular design directly addresses the poor aqueous solubility that plagued early dihydropyridines. Its incorporation of ionizable tertiary amines and asymmetric ester groups significantly elevates water solubility compared to nifedipine (log P ≈ 3.0) or amlodipine (log P ≈ 3.0) [8] [10]. This property enhances dissolution in the gastrointestinal tract, yielding more predictable oral absorption [4].

Table 2: Physicochemical and Pharmacokinetic Properties of Iganidipine vs. Other Calcium Channel Blockers

ParameterIganidipineNifedipineAmlodipine
Water SolubilityHighLowModerate
log P (Octanol:Water)2.8–3.23.933.0
Bioavailability (%)>904564
Protein Binding (%)9896–9895.5
Half-life (hours)15–20230–50

The molecule’s balanced lipophilicity-hydrophilicity partition coefficient (log P ≈ 2.8–3.2) facilitates efficient crossing of lipid membranes while avoiding excessive tissue accumulation [10]. This equilibrium results in:

  • Rapid Onset: Peak plasma concentrations within 1–3 hours.
  • Sustained Effect: Half-life of 15–20 hours due to slow dissociation from calcium channels.
  • Reduced Edema Risk: Unlike highly lipophilic agents (e.g., lercanidipine, log P = 6.0), Iganidipine’s moderate lipophilicity minimizes fluid filtration into peripheral tissues [7] [10].

Furthermore, Iganidipine’s stereoselective metabolism by hepatic CYP3A4 generates active metabolites that contribute to its prolonged pharmacodynamic activity without dose-dependent kinetics [8] [10]. Its negligible renal excretion (<5%) prevents accumulation in renal impairment—distinguishing it from verapamil or diltiazem [10].

Properties

CAS Number

119687-33-1

Product Name

Iganidipine

IUPAC Name

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C28H38N4O6

Molecular Weight

526.6 g/mol

InChI

InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3

InChI Key

QBTSPDQKRVMTRU-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Synonyms

3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
iganidipine

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.